2,3-Diphenyloxirane-2-carboxylic acid
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Overview
Description
2,3-Diphenyloxirane-2-carboxylic acid is an organic compound with the molecular formula C15H12O3 It is a derivative of oxirane, featuring two phenyl groups and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
2,3-Diphenyloxirane-2-carboxylic acid can be synthesized through several methods. One common approach involves the oxidation of 2,3-diphenyloxirane using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in an acidic medium . Another method includes the reaction of 2,3-diphenyloxirane with carbon dioxide under high pressure and temperature conditions to introduce the carboxylic acid group .
Industrial Production Methods
Industrial production of this compound typically involves large-scale oxidation processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2,3-Diphenyloxirane-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Halogens (Cl2, Br2), nitrating agents (HNO3).
Major Products Formed
Oxidation: Formation of ketones and more complex carboxylic acids.
Reduction: Formation of alcohols and aldehydes.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
2,3-Diphenyloxirane-2-carboxylic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2,3-diphenyloxirane-2-carboxylic acid involves its reactive oxirane ring, which can undergo nucleophilic attack by various biological molecules. This reactivity allows it to form covalent bonds with proteins and nucleic acids, potentially disrupting their normal function . The carboxylic acid group can also participate in hydrogen bonding and electrostatic interactions, further influencing its biological activity .
Comparison with Similar Compounds
Similar Compounds
2,3-Dimethyloxirane: Similar structure but with methyl groups instead of phenyl groups.
2,3-Diphenyloxirane: Lacks the carboxylic acid group, making it less reactive in certain chemical reactions.
3-Aryloxirane-2-carboxamides: Similar structure but with an amide group instead of a carboxylic acid group.
Uniqueness
Its ability to undergo a wide range of chemical reactions makes it a versatile compound in synthetic chemistry and industrial applications .
Properties
CAS No. |
18521-13-6 |
---|---|
Molecular Formula |
C15H12O3 |
Molecular Weight |
240.25 g/mol |
IUPAC Name |
2,3-diphenyloxirane-2-carboxylic acid |
InChI |
InChI=1S/C15H12O3/c16-14(17)15(12-9-5-2-6-10-12)13(18-15)11-7-3-1-4-8-11/h1-10,13H,(H,16,17) |
InChI Key |
VTCBMUQQGHEZCK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2C(O2)(C3=CC=CC=C3)C(=O)O |
Origin of Product |
United States |
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